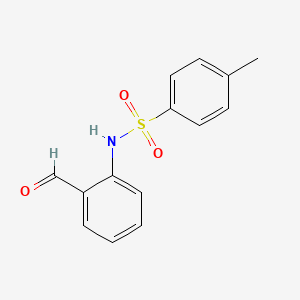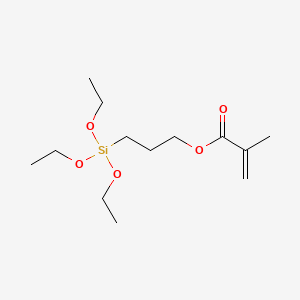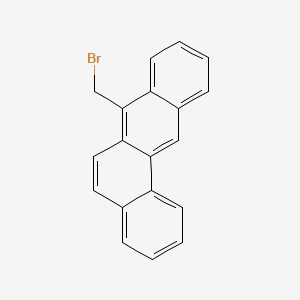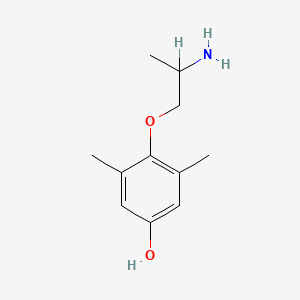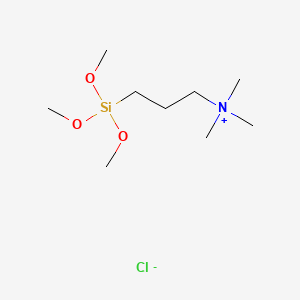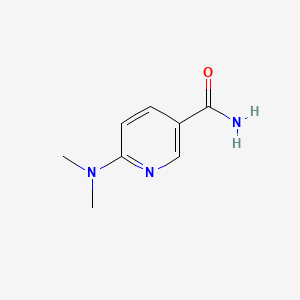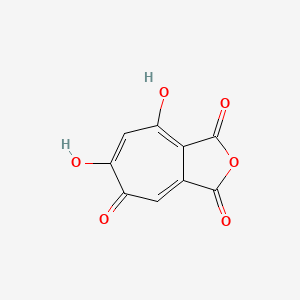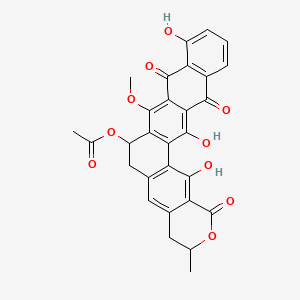
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- is a natural product found in Streptosporangium roseum and Streptosporangium with data available.
Applications De Recherche Scientifique
Cytotoxic Activities
Studies have shown that derivatives of 1H-Naphtho[2',3':6,7]phenanthro[3,2-c]pyran possess cytotoxic activities. For instance, compounds like benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against L1210 murine leukemia cells, similar in magnitude to acronycine itself (Bongui et al., 2005).
Phase II Enzyme Induction
Some compounds within this chemical class have the potential to induce phase II enzymes, such as quinone reductase (QR). This was observed in a study where specific compounds isolated from Musa x paradisiaca cultivar showed potential cancer chemopreventive properties, evidenced by their ability to induce QR in cultured mouse hepatoma cells (Jang et al., 2002).
Synthesis of Heterocyclic Systems
These compounds are also crucial in the synthesis of various heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reactions with certain derivatives led to the formation of isomeric naphtho[1,2-b]pyran-2-one and naphtho[2,1-b]pyran-3-one, demonstrating their utility in organic synthesis (Ornik et al., 1990).
Molecular Structure Analysis
Research into the molecular structure and synthesis of these compounds continues to be an area of interest. For instance, the total synthesis and structural analysis of specific derivatives, such as semixanthomegnin, have been conducted, providing insights into their chemical properties (Cotterill et al., 2003).
Medicinal Chemistry
In medicinal chemistry, these compounds have been studied for their potential pharmaceutical applications. For example, Mannich bases of certain derivatives showed specific anticonvulsant activity, indicating their potential use in the development of new medications (Ermili et al., 1975).
Organic Chemistry Reactions
These compounds are involved in various organic reactions. For instance, studies have shown their reactivity with aldehydes, leading to the formation of different derivatives with potential applications in organic chemistry (Sammour et al., 1972).
Propriétés
Numéro CAS |
157110-25-3 |
|---|---|
Nom du produit |
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- |
Formule moléculaire |
C29H22O10 |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
(3,19,26-trihydroxy-15-methoxy-7-methyl-5,17,24-trioxo-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaen-13-yl) acetate |
InChI |
InChI=1S/C29H22O10/c1-10-7-12-8-13-9-16(39-11(2)30)20-21(17(13)25(33)18(12)29(36)38-10)27(35)22-23(28(20)37-3)26(34)19-14(24(22)32)5-4-6-15(19)31/h4-6,8,10,16,31,33,35H,7,9H2,1-3H3 |
Clé InChI |
KPZZVJIBEBNPBQ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
SMILES canonique |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
Synonymes |
WS 79089C WS-79089C WS79089C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
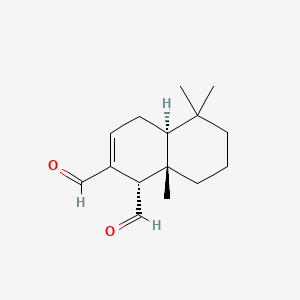
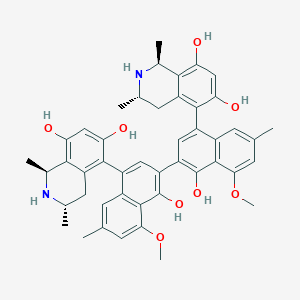
![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)
![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)
